Home > Products > Screening Compounds P15253 > H-D-Pro-Phe-Arg-chloromethylketone
H-D-Pro-Phe-Arg-chloromethylketone - 88546-74-1

H-D-Pro-Phe-Arg-chloromethylketone

Catalog Number: EVT-414553
CAS Number: 88546-74-1
Molecular Formula: C21H31ClN6O3
Molecular Weight: 451.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
H-D-Pro-Phe-Arg-chloromethylketone, also known as PPACK or D-PFR-CMK, is a synthetic compound with the molecular formula C21H31ClN6O3 . It is a highly effective irreversible inhibitor of thrombin and gingipain R . It is also known to inhibit coagulation factor XII and plasma kallikrein .

Molecular Structure Analysis

The molecular structure of H-D-Pro-Phe-Arg-chloromethylketone is represented by the sum formula C21H31ClN6O3 . The molecular weight of the compound is 450.97 . A detailed analysis of the molecular structure can be found in a study that presents the refined 1.9-Å X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human α-thrombin .

Physical And Chemical Properties Analysis

The physical and chemical properties of H-D-Pro-Phe-Arg-chloromethylketone include its molecular weight (450.97), sum formula (C21H31ClN6O3), and storage temperature (< -15°C) . The compound is synthetic .

Future Directions
  • Development of Novel Derivatives: Exploring structural modifications of PPACK to enhance its potency, selectivity, and pharmacokinetic properties for therapeutic applications. [, , ]

  • Investigating New Therapeutic Targets: Studying the potential of PPACK and its derivatives in targeting other serine proteases involved in various diseases beyond thrombosis, such as inflammatory disorders and cancer. [, ]

D-Phe-Pro-Arg-chloromethylketone (PPACK)

Compound Description: D-Phe-Pro-Arg-chloromethylketone, commonly known as PPACK, is a potent and irreversible inhibitor of thrombin. It acts by covalently binding to the active site of thrombin, thereby preventing its enzymatic activity. PPACK exhibits high selectivity for thrombin over other serine proteases. [, , , , , , , , , , , , , , ]

Relevance: PPACK shares the same tripeptide sequence (D-Phe-Pro-Arg) and the chloromethylketone warhead with H-D-Pro-Phe-Arg-chloromethylketone. This structural similarity underpins their shared mechanism of thrombin inhibition. The only difference lies in the chirality of the proline residue, with PPACK containing an L-proline while H-D-Pro-Phe-Arg-chloromethylketone incorporates a D-proline. [, , , , , , , , , , , , , , ]

Aprotinin

Compound Description: Aprotinin is a naturally occurring polypeptide that acts as a broad-spectrum serine protease inhibitor. It inhibits a range of proteases involved in coagulation and fibrinolysis, including thrombin, plasmin, and kallikrein. [, , ]

Relevance: Although structurally distinct from H-D-Pro-Phe-Arg-chloromethylketone, aprotinin is grouped alongside it as a comparator in studies investigating the in vitro effects of recombinant tissue-type plasminogen activator (rt-PA) on haemostasis parameters. This comparison highlights the differences in selectivity and potency between different classes of thrombin inhibitors. [, , ]

Z-Pro-Prolinal

Compound Description: Z-Pro-Prolinal is a reversible inhibitor of prolylcarboxypeptidase (PRCP). It prevents the enzyme's activity, thereby modulating downstream effects on blood pressure regulation and thrombosis. []

Relevance: Although structurally distinct from H-D-Pro-Phe-Arg-chloromethylketone, Z-Pro-Prolinal is relevant due to its role in the same biological pathway. Both compounds target different components of the kallikrein-kinin system. H-D-Pro-Phe-Arg-chloromethylketone inhibits plasma kallikrein, a downstream effector of PRCP, showcasing the interconnectedness within this biological pathway. []

Soybean Trypsin Inhibitor

Compound Description: Soybean Trypsin Inhibitor is a protein that acts as a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. It is commonly used in biochemical research to inhibit unwanted proteolysis. []

Relevance: Though structurally unrelated to H-D-Pro-Phe-Arg-chloromethylketone, Soybean Trypsin Inhibitor is relevant because it can inhibit plasma kallikrein, albeit with lower specificity compared to H-D-Pro-Phe-Arg-chloromethylketone. This comparison underscores the importance of target specificity in drug development, as broader-acting inhibitors like Soybean Trypsin Inhibitor are more likely to have off-target effects. []

D-MePhe-Pro-Arg-H

Compound Description: D-MePhe-Pro-Arg-H is a potent and selective thrombin inhibitor. It is a stable, N-methyl derivative of the highly active but unstable D-Phe-Pro-Arg-H. It exhibits prolonged anticoagulant effects in vivo compared to its parent compound due to its resistance to spontaneous inactivation. [, , ]

Relevance: D-MePhe-Pro-Arg-H shares the same tripeptide sequence (D-Phe-Pro-Arg) as H-D-Pro-Phe-Arg-chloromethylketone, highlighting a key structural motif for thrombin inhibition. The presence of a methyl group on the N-terminus of D-MePhe-Pro-Arg-H enhances its stability without significantly impacting its potency or selectivity. This modification addresses the stability concerns associated with the free aldehyde in D-Phe-Pro-Arg-H. [, , ]

Relevance: Boc-D-Phe-Pro-Arg-H shares the core tripeptide sequence (D-Phe-Pro-Arg) with H-D-Pro-Phe-Arg-chloromethylketone. The presence of the bulky Boc protecting group at the N-terminus in Boc-D-Phe-Pro-Arg-H affects its selectivity profile compared to H-D-Pro-Phe-Arg-chloromethylketone and D-MePhe-Pro-Arg-H. This observation highlights the impact of subtle structural changes on the pharmacological properties of thrombin inhibitors. [, ]

α-Hydroxyacyl-Prolyl-Arginals

Compound Description: α-Hydroxyacyl-prolyl-arginals are a class of thrombin inhibitors designed as stable analogues of D-Phe-Pro-Arg-H. They incorporate an alpha-hydroxyacyl group at the N-terminus, enhancing stability and conferring oral bioavailability. []

Relevance: α-Hydroxyacyl-prolyl-arginals, while structurally distinct from H-D-Pro-Phe-Arg-chloromethylketone, are relevant as they represent another strategy to overcome the instability of aldehyde-based thrombin inhibitors. Both approaches aim to achieve potent and selective thrombin inhibition while improving pharmacokinetic properties. []

Overview

H-D-Pro-Phe-Arg-chloromethylketone is a synthetic compound with the molecular formula C21H31ClN6O3. It is classified as a chloromethyl ketone and is recognized for its role as an inhibitor of coagulation factors, specifically factor XII and plasma kallikrein. This compound is notable in biochemical research for its interactions with various enzymes and proteins, making it significant in the study of coagulation pathways and potential therapeutic applications.

Source

H-D-Pro-Phe-Arg-chloromethylketone has been cataloged in several chemical databases, including PubChem, where it is listed under the Compound ID 10456438 . It is commercially available through various suppliers, including VWR International and Biosynth, indicating its relevance in both research and potential clinical applications .

Classification

This compound falls under the category of synthetic peptides and is primarily used in biochemical research. Its classification as an inhibitor of specific enzymes positions it as a valuable tool in studying coagulation mechanisms and related therapeutic strategies.

Synthesis Analysis

Methods

The synthesis of H-D-Pro-Phe-Arg-chloromethylketone typically involves the use of peptide coupling techniques, where protected amino acids are combined to form the desired peptide sequence. The chloromethyl ketone functionality can be introduced through specific chemical reactions that modify the peptide backbone.

Technical Details

  1. Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is often employed to construct the peptide chain. This method allows for the sequential addition of amino acids while minimizing side reactions.
  2. Chloromethyl Ketone Introduction: The chloromethyl ketone group can be introduced via a reaction with chloromethyl methyl ether or similar reagents under controlled conditions to ensure selectivity and yield.
Molecular Structure Analysis

Structure

The molecular structure of H-D-Pro-Phe-Arg-chloromethylketone features a complex arrangement of atoms that includes:

  • Amino Acid Residues: Proline, Phenylalanine, Arginine
  • Functional Groups: Chloromethyl ketone group attached to the peptide backbone

Data

The structural data can be represented in terms of its chemical formula (C21H31ClN6O3) and molecular weight (approximately 420.96 g/mol). The compound's three-dimensional conformation plays a crucial role in its biological activity and interaction with target enzymes .

Chemical Reactions Analysis

Reactions

H-D-Pro-Phe-Arg-chloromethylketone participates in several biochemical reactions, primarily as an enzyme inhibitor. Its mechanism involves binding to active sites on target enzymes, thus preventing substrate access.

Technical Details

  1. Enzyme Inhibition: The compound effectively inhibits factor XII and plasma kallikrein by covalently modifying key residues within their active sites.
  2. Biochemical Interactions: It may also interact with other biomolecules, influencing various signaling pathways related to coagulation.
Mechanism of Action

Process

The mechanism of action for H-D-Pro-Phe-Arg-chloromethylketone involves:

  1. Covalent Binding: The chloromethyl ketone moiety reacts with nucleophilic residues in target enzymes.
  2. Inhibition of Activity: This binding alters the conformation of the enzyme, rendering it inactive and thus inhibiting the coagulation cascade.

Data

Studies have shown that this compound exhibits significant inhibitory activity against coagulation factors, which can be quantitatively assessed through enzymatic assays measuring clotting times or factor activity levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Requires careful storage conditions to maintain stability due to sensitivity to moisture and temperature fluctuations .
Applications

H-D-Pro-Phe-Arg-chloromethylketone has several scientific uses:

  1. Research Tool: Utilized in studies investigating coagulation mechanisms and enzyme inhibition.
  2. Therapeutic Potential: Investigated for its potential application in treating conditions associated with abnormal coagulation, such as thrombotic disorders.
  3. Antivenom Development: Emerging applications include its use in developing antivenoms for snakebites due to its inhibitory effects on specific proteases involved in venom toxicity .
Mechanistic Insights into Coagulation Cascade Modulation

Inhibition of Factor XIIa and Plasma Kallikrein Activity

CMK functions as an irreversible covalent inhibitor by exploiting the catalytic machinery of its target enzymes. The chloromethylketone warhead forms a stable thioether bond with the imidazole ring of the active-site histidine residue in FXIIa and plasma kallikrein, permanently inactivating these proteases [4] [8]. This inhibition is highly specific due to the substrate-like peptide sequence (D-Pro-Phe-Arg), which confers selectivity for enzymes recognizing arginine at the P1 position.

  • Biochemical Specificity and Kinetics:CMK exhibits nanomolar affinity for FXIIa and plasma kallikrein (Ki < 10 nM), with negligible activity against thrombin, factor Xa, or other coagulation serine proteases [4]. This specificity prevents interference with hemostatic thrombin generation, distinguishing it from direct oral anticoagulants (DOACs) that target core coagulation enzymes [3].

  • Functional Consequences:Inhibition ablates the amidolytic activity of FXIIa and kallikrein, measured via chromogenic substrate assays (e.g., S-2302 for kallikrein) [2]. In plasma models, CMK prolongs the activated partial thromboplastin time (aPTT) by blocking contact-initiated intrinsic coagulation, without affecting tissue factor-driven thrombin generation [3] [5].

Table 1: Key Structural and Functional Attributes of CMK

PropertyDetailExperimental Evidence
Molecular formulaC21H31ClN6O3NMR/mass spectrometry [2] [4]
Molecular weight450.96 g/molAnalytical HPLC [2]
Primary targetsFactor XIIa, plasma kallikreinEnzyme kinetics, aPTT assays [4] [5]
Inhibition mechanismIrreversible alkylation of active-site His residueStructural modeling [4]
SelectivityNo significant inhibition of thrombin, fXa, or fVIIaSpecific activity screens [3] [4]

Role in Contact System Activation Pathways

The contact system comprises FXII, prekallikrein (PK), and high-molecular-weight kininogen (HK), which assemble on anionic surfaces to initiate coagulation and inflammation. CMK disrupts this cascade at two critical nodes.

  • Surface-Dependent Activation:FXII autoactivation on polyphosphate, collagen, or microbial surfaces generates FXIIa, which activates PK to kallikrein. CMK blocks this amplification loop by inhibiting both FXIIa and kallikrein, preventing reciprocal protease activation [3] [5]. In Salmonella-infected rats, CMK abolished contact system-driven fibrin deposition in lungs by >90% [8].

  • FXII-Independent Pathways:PK can be activated independently by prolylcarboxypeptidase (PRCP) or heat shock protein 90 (HSP90) on endothelial cells [3]. CMK directly inhibits kallikrein generated via this route, mitigating bradykinin production and vascular leakage in models of sepsis or anaphylaxis [2] [8].

  • Impact on Intrinsic Coagulation:Although FXIIa activates FXI, CMK does not impair physiologic hemostasis because FXI is primarily activated by thrombin (not FXIIa) during clotting in vivo [3] [5]. This explains why CMK-treated animals show reduced thrombosis without increased bleeding [2].

Disruption of Kallikrein-Kinin System Signaling

Plasma kallikrein cleaves HK to release bradykinin, a potent inflammatory mediator. CMK’s inhibition of kallikrein directly attenuates this pathway.

  • Bradykinin Suppression:Incubation of Fusobacterium necrophorum with human plasma triggered HK cleavage and bradykinin release, which was abolished by CMK [5]. Similar results occurred in Salmonella infection models, where CMK prevented kinin-mediated pulmonary edema and vascular leakage [8].

  • Antibacterial Immunomodulation:Kallikrein inhibition by CMK indirectly enhances innate immunity. Contact activation on bacterial surfaces generates HK fragments, including domain D3, which exerts direct antimicrobial effects. CMK potentiates this by limiting HK consumption, preserving intact HK for fragmentation by neutrophil elastase into bactericidal D3 peptides [6]. This dual role—blocking inflammation while promoting microbial killing—was validated in rat infection models [6] [8].

Table 2: Therapeutic Applications of CMK in Preclinical Models

Disease ModelKey MechanismOutcome with CMK
Cerebral ischemia (MCAO)Inhibition of FXIIa-driven thrombosisReduced infarct size, improved perfusion [2]
Salmonella pneumoniaBlockade of contact system-driven vascular leakagePrevention of pulmonary hemorrhage [8]
Anaphylactic hypotensionSuppression of kallikrein-mediated bradykininStabilized blood pressure [2]
Polyphosphate-induced thrombosisFXIIa/kallikrein inhibitionReduced thrombus formation without bleeding [2]

Properties

CAS Number

88546-74-1

Product Name

H-D-Pro-Phe-Arg-chloromethylketone

IUPAC Name

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C21H31ClN6O3

Molecular Weight

451.0 g/mol

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1

InChI Key

HCCRRLVJBLDSLL-BBWFWOEESA-N

SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.